molecular formula C10H12ClNO2 B13037106 1-Amino-1-(4-chloro-3-methoxyphenyl)acetone

1-Amino-1-(4-chloro-3-methoxyphenyl)acetone

Cat. No.: B13037106
M. Wt: 213.66 g/mol
InChI Key: FKHKHICQJRYFLZ-UHFFFAOYSA-N
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Description

1-Amino-1-(4-chloro-3-methoxyphenyl)acetone is an organic compound that belongs to the class of α-amino ketones This compound is characterized by the presence of an amino group attached to the α-carbon of a ketone, along with a 4-chloro-3-methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(4-chloro-3-methoxyphenyl)acetone can be achieved through various methods. One common approach involves the reaction of 4-chloro-3-methoxybenzaldehyde with a suitable amine, followed by a reductive amination process. This typically involves the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the catalytic hydrogenation of the corresponding imine intermediate. This process ensures high yields and purity, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(4-chloro-3-methoxyphenyl)acetone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with different nucleophiles.

Scientific Research Applications

1-Amino-1-(4-chloro-3-methoxyphenyl)acetone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-chloro-3-methoxyphenyl)acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ketone group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

  • 1-Amino-1-(4-methylphenyl)acetone
  • 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone
  • 1-Amino-1-(4-methoxyphenyl)acetone

Comparison: 1-Amino-1-(4-chloro-3-methoxyphenyl)acetone is unique due to the presence of both chloro and methoxy substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

1-amino-1-(4-chloro-3-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H12ClNO2/c1-6(13)10(12)7-3-4-8(11)9(5-7)14-2/h3-5,10H,12H2,1-2H3

InChI Key

FKHKHICQJRYFLZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)Cl)OC)N

Origin of Product

United States

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